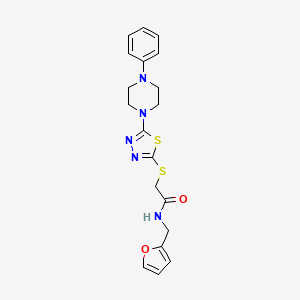

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-phenylpiperazinyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group. The phenylpiperazine moiety may enhance binding to CNS targets, while the furan group could influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S2/c25-17(20-13-16-7-4-12-26-16)14-27-19-22-21-18(28-19)24-10-8-23(9-11-24)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKZCNNEZLHPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound is characterized by the presence of a furan moiety and a thiadiazole derivative, which are known to interact with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure

The compound features several key structural elements:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Piperazine group : A six-membered ring containing two nitrogen atoms.

The combination of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the piperazine and furan groups enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest through various pathways, including the activation of caspases and inhibition of key signaling proteins like ERK1/2 .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The compound exhibited an IC50 value of 0.28 µg/mL against MCF7 cells, indicating potent anticancer activity. The study also highlighted the importance of substituents on the phenyl ring in enhancing cytotoxic effects .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of thiadiazole derivatives, including those with piperazine substituents. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .

The biological activity of N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is believed to involve:

- Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in cell signaling and metabolism.

- Receptor modulation : Interaction with specific receptors can alter cellular responses, leading to therapeutic effects.

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Inhibition of cell wall synthesis |

| Anticancer | MCF7 (breast cancer) | 0.28 | Induction of apoptosis |

| Anticancer | A549 (lung cancer) | 0.52 | Cell cycle arrest |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

- Piperazine Modifications: The target compound’s 4-phenylpiperazine group contrasts with the 4-(4-fluorophenyl) group in Ev8, which introduces an electron-withdrawing fluorine atom. This substitution may enhance lipophilicity and CNS penetration .

- Thiadiazole Substituents :

- Acetamide Variations :

Physicochemical Properties

- Melting Points: Lower melting points (e.g., 4h at 180–182°C vs. The target compound’s furan group may lower its melting point compared to 4g.

- Solubility : The furan-2-ylmethyl group in the target compound could enhance aqueous solubility compared to Ev8’s ethyl-thiadiazole derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.